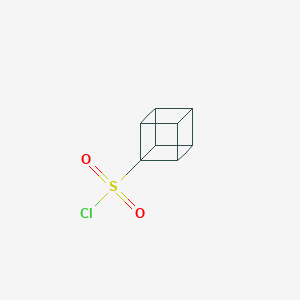

Cubane-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cubane-1-sulfonyl chloride is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane itself is known for its remarkable stability despite its high strain energy. The sulfonyl chloride functional group attached to the cubane framework introduces significant reactivity, making this compound a valuable compound in synthetic organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cubane-1-sulfonyl chloride typically begins with the functionalization of cubane. One common method involves the chlorosulfonation of cubane, where cubane is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition of the highly strained cubane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.

化学反应分析

Types of Chemical Reactions

Cubane-1-sulfonyl chloride undergoes several types of chemical reactions due to its reactive sulfonyl chloride group. These include:

-

Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

-

Reduction Reactions : The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

-

Oxidation Reactions : The cubane framework can undergo oxidation under specific conditions, leading to the formation of cubane derivatives with different functional groups.

Common Reagents and Conditions:

| Reagent Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophiles | Amines, alcohols, thiols | Mild conditions, often at room temperature |

| Reducing Agents | Lithium aluminum hydride | Inert atmosphere, low temperature |

| Oxidizing Agents | Potassium permanganate, chromium trioxide | Controlled temperature, often in aqueous or organic solvents |

Major Products of Chemical Reactions

The chemical reactions of this compound yield several important products:

-

Sulfonamides : Formed by the reaction with amines. These compounds are known for their biological activity and are used in various pharmaceutical applications.

-

Sulfonates : Formed by the reaction with alcohols. These compounds have applications in organic synthesis and as intermediates in the production of other chemicals.

-

Sulfonothioates : Formed by the reaction with thiols. These compounds are less common but can be used in specific synthetic routes.

Example Reaction Conditions:

| Product | Reaction Conditions |

|---|---|

| Sulfonamides | Reaction with amines in dichloromethane at room temperature |

| Sulfonates | Reaction with alcohols in the presence of a base, such as triethylamine |

| Sulfonothioates | Reaction with thiols under similar conditions to sulfonamide formation |

Mechanistic Insights

The mechanism of these reactions typically involves nucleophilic substitution for the formation of sulfonamides, sulfonates, and sulfonothioates. The sulfonyl chloride group acts as a good leaving group, facilitating these substitutions.

Mechanistic Steps:

-

Nucleophilic Attack : The nucleophile (amine, alcohol, or thiol) attacks the sulfur atom of the sulfonyl chloride group.

-

Leaving Group Departure : The chloride ion departs, leaving behind the sulfonamide, sulfonate, or sulfonothioate.

Research Findings:

-

Biological Activity : Studies have shown that cubane derivatives can exhibit biological activity by interacting with enzymes and other biomolecules, which could lead to novel therapeutic agents.

-

Pharmaceutical Applications : The cubane scaffold is being explored for its potential to enhance drug stability and reduce toxicity compared to traditional aromatic rings .

科学研究应用

Cubane-1-sulfonyl chloride is a unique and versatile compound with significant applications in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article will explore its scientific research applications, including its role in functionalization reactions, peptide synthesis, and as a building block for bioactive compounds.

Functionalization Reactions

This compound serves as an excellent electrophile for the formation of various carbon-carbon (C−C) and carbon-heteroatom (C−X) bonds. Its ability to undergo substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules. According to recent studies, cubanes can replace benzene rings in bioactive compounds, potentially improving their biological activity due to the unique steric and electronic properties of cubanes .

Table 1: Common Functionalization Reactions Involving this compound

| Reaction Type | Example Product | Notes |

|---|---|---|

| C−C Bond Formation | Alkylated cubanes | Useful for creating complex frameworks |

| C−N Bond Formation | Sulfonamides | Important for pharmaceuticals |

| C−O Bond Formation | Ether derivatives | Enhances solubility and reactivity |

Peptide Synthesis

This compound has been identified as an effective coupling agent in peptide synthesis. It facilitates the formation of peptide bonds through its reactivity with amino acids, providing high yields in solid-phase peptide synthesis protocols. This application is particularly notable in the development of peptide-based drugs where structural complexity is essential .

Building Block for Bioactive Compounds

The unique structure of cubane allows it to act as a bioisostere for various functional groups in medicinal chemistry. By substituting traditional aromatic systems with cubane derivatives, researchers have observed alterations in biological activity, which can be beneficial for drug design . This property makes this compound a promising candidate for developing new therapeutic agents.

Case Study 1: Development of Anticancer Agents

Recent research has focused on synthesizing cubane-based compounds that exhibit anticancer properties. A study demonstrated that replacing phenyl groups with cubane structures led to increased potency against certain cancer cell lines. The sulfonyl chloride group was critical in facilitating further modifications that enhanced efficacy .

Case Study 2: Antibiotic Development

Another investigation highlighted the use of this compound in creating novel antibiotics. By utilizing its reactivity to form sulfonamides, researchers developed compounds that showed promising activity against resistant bacterial strains. The structural rigidity provided by the cubane framework was found to improve binding affinity to bacterial targets .

作用机制

The mechanism of action of Cubane-1-sulfonyl chloride is primarily based on the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The cubane framework provides a rigid and stable scaffold, allowing for precise spatial arrangement of functional groups, which is crucial for interactions with biological targets.

相似化合物的比较

Cubane-1-sulfonyl chloride can be compared with other cubane derivatives and sulfonyl chlorides:

Cubane Derivatives: Similar compounds include cubane-1-carboxylic acid, cubane-1,4-dicarboxylic acid, and cubane-1,4-diamine. These compounds share the cubane framework but differ in the functional groups attached.

Sulfonyl Chlorides: Similar compounds include benzene sulfonyl chloride and toluene sulfonyl chloride. While these compounds share the sulfonyl chloride group, the cubane framework of this compound provides unique reactivity and stability.

This compound stands out due to its combination of the highly strained cubane structure and the reactive sulfonyl chloride group, making it a versatile and valuable compound in various fields of research and industry.

生物活性

Cubane-1-sulfonyl chloride is a sulfonyl chloride derivative of cubane, a unique hydrocarbon structure characterized by its cubic shape. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an in-depth examination of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structural Characteristics

This compound (C₈H₇ClO₂S) features a cubane core with a sulfonyl chloride functional group, which enhances its reactivity and potential for forming various derivatives. The sulfonyl chloride group is known for its ability to participate in nucleophilic substitution reactions, making it a useful building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through the sulfonyl chloride moiety. This interaction often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. For instance, studies have shown that sulfonyl fluoride probes can selectively label target proteins, revealing insights into their functional mechanisms .

2. Case Studies and Research Findings

- Protein Targeting : Research utilizing mass spectrometry has demonstrated that sulfonyl fluoride derivatives can elucidate protein-drug interactions effectively. In a study involving a similar sulfonyl fluoride probe, it was found that the probe underwent hydrolysis and displacement from the active site of target proteins, indicating a mechanism that could be applicable to this compound as well .

- Functionalization Potential : The cubane structure allows for various functionalizations that can enhance biological activity. For example, replacing aromatic rings with cubane scaffolds has been shown to improve the pharmacological profiles of compounds by altering solubility and metabolic stability .

3. Comparative Biological Activity

A comparative analysis of cubane derivatives shows that compounds featuring the cubane core exhibit diverse biological activities, including:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Cubane Derivatives | Improved solubility and stability | |

| Sulfonamide Analogues | Antimicrobial properties | |

| Sulfonyl Fluoride Probes | Selective protein labeling |

Applications in Drug Discovery

This compound serves as a versatile intermediate in drug discovery. Its unique structural properties allow medicinal chemists to create novel compounds with enhanced biological profiles.

1. Drug Design Implications

The incorporation of the cubane structure into bioactive molecules can lead to improved interactions with biological targets. For instance, studies have indicated that replacing traditional phenyl rings with saturated analogs like cubanes can lead to compounds with better physicochemical properties, such as increased solubility and reduced lipophilicity .

2. Potential Therapeutic Uses

Given its reactivity and ability to form stable interactions with proteins, this compound may have potential applications in developing therapeutics for various diseases, including cancer and infectious diseases.

属性

IUPAC Name |

cubane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIYHEXIBOSZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。